molecular formula C23H33N3O B2689760 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-79-9

1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2689760
CAS RN: 878693-79-9
M. Wt: 367.537
InChI Key: IVEXNDHWLLVXFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of N-heterocyclic carbene (NHC) ligands, which are important in the field of homogeneous catalysis . The synthesis of these ligands often hinges upon cost-effective, modular alkylation of aniline .


Chemical Reactions Analysis

The compound, being an NHC ligand, may be involved in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S and C–H bond cross-couplings .

Scientific Research Applications

Genotoxicity Assessment

  • Study : Assessment of genotoxicity of methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay (Chen et al., 2008).
    • Application : This study explores the genotoxic effects of chemicals related to tert-butyl groups, similar to the compound , on human lymphocytes. Such studies are crucial in evaluating potential risks of compounds in biomedical applications.

Catalytic Activities

  • Study : Synthesis, structures, and catalytic activities of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes (Cheng et al., 2009).
    • Application : Research on ruthenium complexes with pyridine-functionalised N-heterocyclic carbenes, which are structurally related to the query compound, indicates potential use in catalysis, particularly in hydrogen transfer reactions.

Structural and Spectroscopic Characterization

  • Study : Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations (Özdemir et al., 2016).
    • Application : The study provides insights into the characterization of compounds with benzo[d]imidazole and pyridine units, which are similar to the queried compound. These findings are useful for understanding the physical and chemical properties of such compounds for further research applications.

Fluorescent Property Synthesis

  • Study : Palladium-Catalyzed Synthesis of Fluorescent Benzo[4,5]imidazo[1,2-a]pyridines through Annulation Reaction of Benzimidazoles and Alkynyl Bromides with Internal Alkynes (Chen et al., 2020).
    • Application : This research demonstrates the synthesis of fluorescent compounds using a structure similar to the query compound, indicating potential applications in materials science and chemical sensors.

properties

IUPAC Name

1-tert-butyl-4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-23(2,3)26-16-18(15-21(26)27)22-24-19-11-7-8-12-20(19)25(22)14-13-17-9-5-4-6-10-17/h7-8,11-12,17-18H,4-6,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXNDHWLLVXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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